

# Addressing the anti-nutritional effects of Verbascose in animal feed

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Verbascose

Cat. No.: B1348371

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## Technical Support Center: Mitigating Verbascose in Animal Feed

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the anti-nutritional effects of **verbascose** in animal feed.

### Frequently Asked Questions (FAQs)

Q1: What is **verbascose** and why is it considered an anti-nutritional factor?

**Verbascose** is a raffinose family oligosaccharide (RFO) found in many legumes, such as soybeans, peas, and lentils.[1][2] It is considered an anti-nutritional factor for monogastric animals (like poultry and swine) because they lack the digestive enzyme  $\alpha$ -galactosidase necessary to break it down.[3] This leads to microbial fermentation in the lower gut, causing flatulence, diarrhea, and reduced nutrient absorption.[1][3]

Q2: What are the primary methods to reduce **verbascose** content in animal feed?

The main strategies for reducing **verbascose** in animal feed include:

- **Enzymatic Treatment:** Utilizing the  $\alpha$ -galactosidase enzyme to specifically hydrolyze **verbascose**.

- Fermentation: Employing microorganisms, such as *Lactobacillus plantarum*, that produce  $\alpha$ -galactosidase to break down **verbascose**.
- Physical Processing: Methods like soaking, cooking, germination, and dehulling can also significantly reduce **verbascose** levels.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q3: Is complete removal of **verbascose** always desirable?

Not necessarily. While high levels of **verbascose** are detrimental, some studies suggest that at lower concentrations, RFOs may act as prebiotics, promoting the growth of beneficial gut bacteria.[\[1\]](#) The goal is typically to reduce **verbascose** to a level that mitigates its anti-nutritional effects while potentially retaining some prebiotic benefits.

Q4: How can I accurately quantify **verbascose** in my feed samples?

High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are the most common and reliable methods for quantifying **verbascose** and other RFOs in feed samples.[\[7\]](#)[\[8\]](#)[\[9\]](#) Gas-Liquid Chromatography (GLC) is also a viable method.

Q5: Which feed ingredients are major sources of **verbascose**?

Legumes are the primary sources of **verbascose**. Soybean meal is a significant contributor in many animal diets. Other sources include peas, chickpeas, lentils, and beans.[\[1\]](#)[\[2\]](#) The **verbascose** content can vary depending on the plant species and cultivar.

## Troubleshooting Guides

### Enzymatic Treatment with $\alpha$ -Galactosidase

Problem: Incomplete degradation of **verbascose** after enzymatic treatment.

Possible Causes & Solutions:

Possible Cause	Troubleshooting Steps
Suboptimal Enzyme Activity	<ul style="list-style-type: none"><li>- Verify Enzyme Source and Storage: Ensure the enzyme has been stored correctly (typically refrigerated) and has not expired.</li><li>- Check pH and Temperature: The optimal pH for most commercial <math>\alpha</math>-galactosidases is between 4.5 and 6.0, and the optimal temperature is typically between 40°C and 60°C. Verify and adjust these parameters in your reaction mixture.</li><li>- Enzyme Concentration: The enzyme dosage may be too low. Increase the concentration of <math>\alpha</math>-galactosidase in increments and re-analyze for verbascose reduction.</li></ul>
Inhibitors in the Feed Matrix	<ul style="list-style-type: none"><li>- Metal Ions: Certain metal ions can inhibit enzyme activity.<sup>[3]</sup> Consider including a chelating agent like EDTA in your experimental setup to assess if this is the issue.</li><li>- Other Compounds: Other substances in the feed may be interfering with the enzyme. Try a pre-treatment step, such as a simple washing of the feed material, to remove potential inhibitors.</li></ul>
Insufficient Incubation Time	<ul style="list-style-type: none"><li>- Extend Reaction Time: The hydrolysis of verbascose may not have reached completion. Extend the incubation period and take samples at different time points to determine the optimal duration.</li></ul>
Poor Enzyme-Substrate Interaction	<ul style="list-style-type: none"><li>- Improve Mixing: Ensure the feed slurry is well-mixed to facilitate contact between the enzyme and the verbascose.</li><li>- Particle Size: Grinding the feed to a smaller particle size can increase the surface area available for enzymatic action.</li></ul>

## Fermentation with *Lactobacillus plantarum*

Problem: Low reduction of **verbascope** after fermentation.

Possible Causes & Solutions:

Possible Cause	Troubleshooting Steps
Suboptimal Fermentation Conditions	<p>- Temperature and pH: <i>Lactobacillus plantarum</i> typically grows well at temperatures between 30°C and 40°C. The initial pH of the mixture should be around 6.0-6.5, which will naturally decrease as fermentation progresses due to lactic acid production.<a href="#">[10]</a></p> <p>- Moisture Content: The moisture content of the solid-state fermentation is crucial. It should generally be between 40% and 60%. Too low moisture will inhibit bacterial growth, while too high can lead to contamination.<a href="#">[11]</a></p>
Poor Bacterial Growth	<p>- Inoculum Viability: Ensure your <i>Lactobacillus plantarum</i> starter culture is viable and in the logarithmic growth phase before inoculation.</p> <p>- Inoculation Rate: A low inoculation rate can lead to a slow start to fermentation, allowing competing microorganisms to grow. A typical inoculation rate is around <math>10^6</math> to <math>10^8</math> CFU/g of substrate.<a href="#">[10]</a></p> <p>- Nutrient Availability: While the feed material is the primary substrate, the addition of a small amount of a readily available carbohydrate source, like glucose or molasses, can sometimes kick-start the fermentation process.</p>
Contamination with Other Microorganisms	<p>- Sterilization: Ensure all equipment and the feed substrate (if possible, through autoclaving or other means) are properly sterilized before inoculation to prevent the growth of unwanted microbes that may compete with <i>Lactobacillus plantarum</i>.</p> <p>- Anaerobic Conditions: <i>Lactobacillus plantarum</i> is a facultative anaerobe but often performs better in anaerobic or microaerophilic conditions for lactic acid fermentation. Ensure your fermentation vessel is properly sealed.</p>

## Data Presentation

Table 1: **Verbascose** Content in Common Animal Feed Ingredients

Feed Ingredient	Typical Verbascose Content (% of dry matter)
Soybean Meal	0.1 - 1.0%
Field Peas	1.69 - 2.90%
Chickpeas	Varies, can be low <sup>[7]</sup>
Lentils	Varies
Ricebran	Low to negligible

Note: Values can vary significantly based on plant variety and processing.

Table 2: Efficacy of Different Methods for **Verbascose** Reduction in Legumes

Treatment Method	Legume	Verbascose Reduction (%)	Reference
Fermentation (L. plantarum, 120h)	Raw Soybeans	37%	<a href="#">[12]</a>
Cooked Soybeans	41%	<a href="#">[12]</a>	
Roasted Soybeans	71%	<a href="#">[12]</a>	
Enzymatic ( $\alpha$ -galactosidase)	Soybean Meal	Up to 90% reduction of total $\alpha$ -galactosides	<a href="#">[13]</a>
Pressure Cooking (15 min)	Black Gram	95.54%	<a href="#">[5]</a>
Green Gram	98.55%	<a href="#">[5]</a>	
Bengal Gram	93.38%	<a href="#">[5]</a>	
Red Gram	89.80%	<a href="#">[5]</a>	
Germination (24 hrs)	Black Gram	87.26%	<a href="#">[5]</a>
Green Gram	86.23%	<a href="#">[5]</a>	
Bengal Gram	85%	<a href="#">[5]</a>	
Red Gram	90.77%	<a href="#">[5]</a>	

## Experimental Protocols & Visualizations

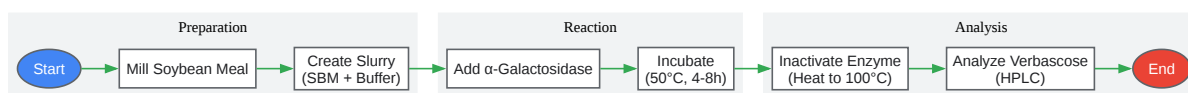
### Protocol 1: Enzymatic Hydrolysis of Verbascose in Soybean Meal

This protocol outlines a general procedure for the enzymatic degradation of **verbascose** in soybean meal using  $\alpha$ -galactosidase.

Methodology:

- Sample Preparation: Mill soybean meal to a fine powder (e.g., to pass through a 1 mm screen).

- **Slurry Formation:** Create a slurry by mixing the soybean meal with a buffer solution (e.g., 0.1 M sodium acetate buffer, pH 5.0) at a ratio of 1:5 (w/v).
- **Enzyme Addition:** Add  $\alpha$ -galactosidase enzyme to the slurry. The optimal concentration should be determined experimentally but a starting point could be 0.5 U/g of soybean meal.
- **Incubation:** Incubate the mixture in a shaking water bath at 50°C for 4-8 hours.
- **Enzyme Inactivation:** Stop the reaction by heating the slurry to 95-100°C for 10 minutes.
- **Sample Analysis:** Cool the sample, centrifuge to separate the liquid and solid phases, and analyze the supernatant for **verbascose** content using HPLC.



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Workflow for enzymatic hydrolysis of **verbascose**.

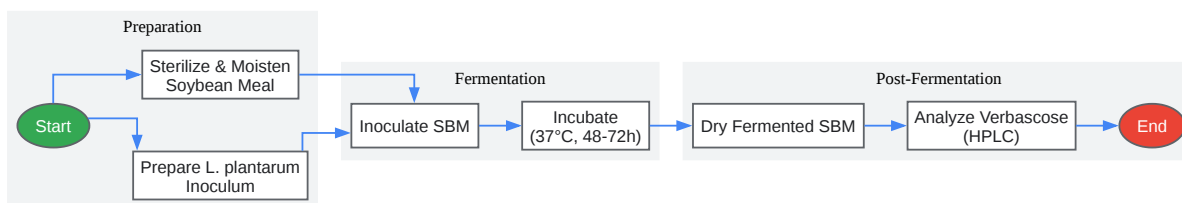
## Protocol 2: Solid-State Fermentation of Soybean Meal with *Lactobacillus plantarum*

This protocol describes a general method for reducing **verbascose** in soybean meal through solid-state fermentation.

Methodology:

- **Inoculum Preparation:** Culture *Lactobacillus plantarum* in a suitable broth (e.g., MRS broth) at 37°C for 18-24 hours to reach the late logarithmic growth phase.
- **Substrate Preparation:** Autoclave the soybean meal to sterilize it. Adjust the moisture content to 40-50% with sterile water.

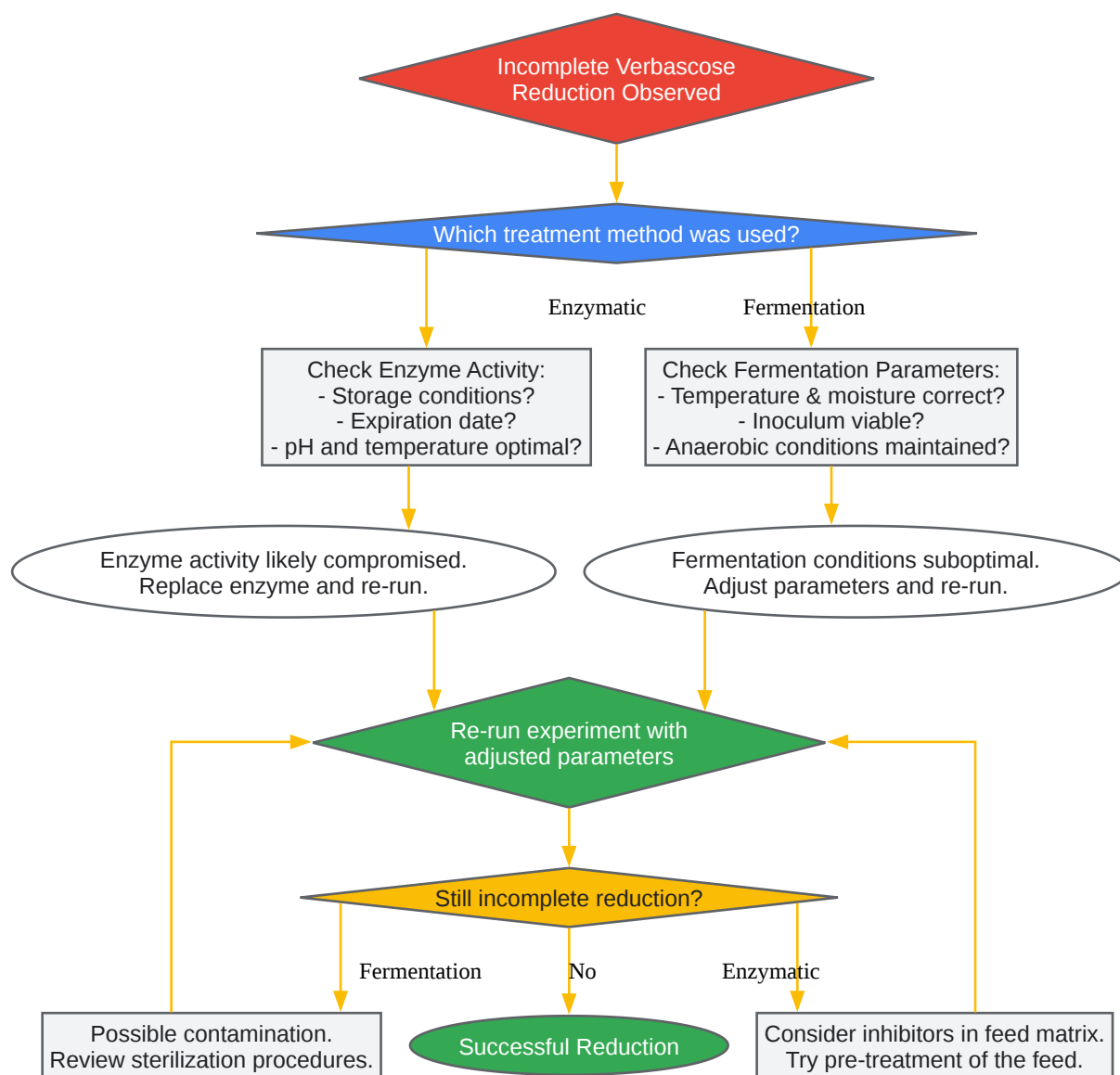
- Inoculation: Inoculate the sterilized soybean meal with the *Lactobacillus plantarum* culture at a rate of approximately 10% (v/w). Mix thoroughly to ensure even distribution.
- Fermentation: Pack the inoculated soybean meal into a suitable fermentation vessel (e.g., a sealed container with an airlock) and incubate at 37°C for 48-72 hours.<sup>[11]</sup>
- Drying: After fermentation, dry the fermented soybean meal at a low temperature (e.g., 60°C) to a moisture content below 10% for storage.
- Sample Analysis: Analyze a sample of the dried fermented soybean meal for **verbascose** content using HPLC.



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Workflow for solid-state fermentation of soybean meal.

## Logical Diagram: Troubleshooting Incomplete Verbascose Reduction



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Troubleshooting logic for incomplete **verbascode** reduction.

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- To cite this document: BenchChem. [Addressing the anti-nutritional effects of Verbascope in animal feed]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348371#addressing-the-anti-nutritional-effects-of-verbascope-in-animal-feed]

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